molecular formula C5H4ClN5 B1268220 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine CAS No. 7498-26-2

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

Cat. No. B1268220
CAS RN: 7498-26-2
M. Wt: 169.57 g/mol
InChI Key: JJRMZBCFIRABIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine and its analogues often involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. One such pathway was demonstrated in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing the compound's susceptibility to ring isomerization under certain conditions, yet stability in others, allowing for its isolation in pure form (Tang et al., 2014).

Molecular Structure Analysis

The structure of these compounds has been confirmed through various analytical techniques, including single-crystal X-ray analysis. Such structural confirmation is crucial for understanding the compound's reactivity and stability under different chemical conditions (Tang et al., 2014).

Chemical Reactions and Properties

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can undergo various chemical reactions, including ring rearrangement, Dimroth rearrangement, and nucleophilic substitution, due to the active sites present in its molecular structure. Its reactivity is further enhanced by the presence of halogen functionalities, making it a versatile intermediate for synthetic chemistry applications. The halogens on the pyrimidine nucleus make it a useful synthetic intermediate for diversification through reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are not directly highlighted in the available literature, the compound's molecular structure suggests that it would exhibit properties typical of heterocyclic compounds, including stability under certain conditions and solubility in common organic solvents. The compound's physical properties would be influenced by factors such as its molecular weight, polarity, and the presence of substituents.

Chemical Properties Analysis

The chemical properties of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are characterized by its reactivity towards various chemical reagents, ability to undergo ring rearrangements, and its use as a synthetic intermediate for producing a wide range of derivatives. These properties are crucial for its applications in medicinal chemistry and other fields of research and development (Tang et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine and its derivatives are primarily explored for their synthesis and chemical properties. A study demonstrated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, confirming their structure through single-crystal X-ray analysis. These compounds show a propensity for ring isomerization and can be converted into 1,2,4-triazolo[1,5-c]pyrimidines by Dimroth rearrangement. Their halogen functionalities make them useful as synthetic intermediates in various reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Antitumor Activities

  • Some derivatives of this compound have demonstrated potential in antitumor applications. A particular study synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, showing inhibitory effects on the growth of a wide range of cancer cell lines (Hafez & El-Gazzar, 2009).

Development of Novel Compounds

  • Research into the synthesis of novel compounds using this chemical as a building block is ongoing. For example, a study on the solution-phase synthesis of 3,5,7-trisubstituted 3H-[1,2,3]triazolo[4,5-d]pyrimidines indicates the potential of this compound to be a versatile precursor in the creation of a wide range of derivatives (Baindur et al., 2003).

Applications in Medicinal Chemistry

  • Beyond antitumor activity, derivatives of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine are explored for various medicinal applications. For instance, the synthesis and in vitro anti-epileptic activities of certain derivatives were investigated, showing promise as potential treatments for epilepsy (Ding et al., 2019).

Safety And Hazards

The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRMZBCFIRABIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C2=NN=CN21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324651
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine

CAS RN

7498-26-2
Record name NSC407407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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